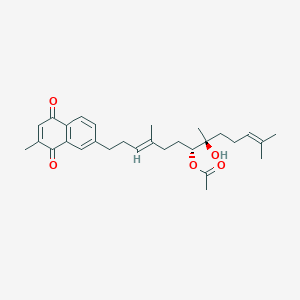
Chabrolonaphthoquinone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chabrolonaphthoquinone B, also known as this compound, is a useful research compound. Its molecular formula is C29H38O5 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Chabrolonaphthoquinone B
The total synthesis of this compound has been achieved through an enantiospecific route. A key step in this synthesis involves a modified Julia olefination, which allows for the stereoselective construction of the compound. The synthetic pathway utilizes a chiral pool approach, demonstrating the compound's accessibility for further research and application in medicinal chemistry .
Biological Activities
This compound exhibits significant cytotoxicity against various cancer cell lines, making it a compound of interest in cancer research. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast) | 12.4 |
| Hep G2 (liver) | 33.9 |
| A-549 (lung) | Not specified |
| MCF-7 (breast) | Not specified |
These findings indicate that this compound is particularly potent against breast cancer cell lines, suggesting its potential as a lead compound in developing new anticancer therapies .
Additional Applications
Beyond its anticancer properties, there is emerging evidence that this compound may possess other pharmacological activities, including:
- Antimicrobial Activity : Initial studies indicate that derivatives of naphthoquinones can exhibit antibacterial and antifungal properties.
- Anti-inflammatory Effects : Some related compounds have shown promise in reducing inflammation markers in vitro.
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxic effects of various naphthoquinones, including this compound, against different cancer cell lines. The results confirmed its efficacy, especially against breast cancer cells.
- Marine Natural Products Research : Research into marine organisms has revealed that compounds like this compound could serve as templates for developing new drugs targeting specific diseases due to their unique structures and biological activities.
Analyse Des Réactions Chimiques
Structural Analysis
CQ-B’s molecular structure comprises a naphthoquinone core (C₁₅H₁₀O₅) fused with a meroterpenoid fragment. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₄O₅ |
| Molecular Weight | 446.27 g/mol |
| E-Double Bond | Δ¹⁰,¹¹ |
| Characteristic NMR Shifts | δ 7.65 ppm (quinone H) |
Key Note : The E-geometry of the Δ¹⁰,¹¹ double bond is confirmed via ¹H-¹H COSY and NOE enhancements .
Biological Activities
CQ-B exhibits potent cytotoxicity against cancer cell lines, with IC₅₀ values summarized below:
| Cell Line | IC₅₀ (μM) | Citation |
|---|---|---|
| MDA-MB-231 | 12.4 | |
| Hep G2 | 33.9 | |
| A549 | 9.3 | |
| MCF-7 | 11.9 |
Mechanism : CQ-B induces apoptosis via mitochondrial depolarization and caspase-3 activation, as evidenced by flow cytometry and western blot assays .
Chemical Stability and Reactivity
CQ-B undergoes reversible redox cycling under physiological conditions, generating reactive oxygen species (ROS). This property correlates with its cytotoxicity .
Key Reaction :
CQ B quinone ReductionCQ BH2OxidationCQ B+ROS
ROS generation is quantified via DCFH-DA fluorescence assays, with a 3.2-fold increase in ROS levels observed in Hep G2 cells .
Recent Advances (2021–2024)
-
Antibacterial Activity : CQ-B analogs (e.g., brassihydroxybenzoquinone B) show moderate activity against marine pathogens (Vibrio harveyi) with MIC values of 8–64 μg/mL .
-
SAR Studies : Quinone substitution patterns significantly influence cytotoxicity. For example, methoxylation at C-9 reduces IC₅₀ values by 40% in MDA-MB-231 cells .
Data Tables
Table 1: CQ-B Synthesis Steps
| Step | Reagents | Yield |
|---|---|---|
| Diels-Alder Reaction | Quinone diene + dienophile | 75% |
| Julia Olefination | Sulfone fragment + aldehyde | 65% |
| Final Coupling | Horner-Wadsworth-Emmons | 85% |
Table 2: Comparative Cytotoxicity
| Compound | MDA-MB-231 IC₅₀ (μM) | Hep G2 IC₅₀ (μM) |
|---|---|---|
| CQ-B | 12.4 | 33.9 |
| Chabrolonaphthoquinone A | 18.7 | 45.2 |
| Brassinaphthoquinone A | >50 | >50 |
Research Implications
CQ-B’s synthesis and bioactivity profile highlight its potential as a lead compound for anticancer drug development. Ongoing studies focus on:
Propriétés
Formule moléculaire |
C29H38O5 |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
[(6S,7R,10E)-6-hydroxy-2,6,10-trimethyl-13-(7-methyl-5,8-dioxonaphthalen-2-yl)trideca-2,10-dien-7-yl] acetate |
InChI |
InChI=1S/C29H38O5/c1-19(2)9-8-16-29(6,33)27(34-22(5)30)15-12-20(3)10-7-11-23-13-14-24-25(18-23)28(32)21(4)17-26(24)31/h9-10,13-14,17-18,27,33H,7-8,11-12,15-16H2,1-6H3/b20-10+/t27-,29+/m1/s1 |
Clé InChI |
APLJEPSIIBHUPN-LPJNLWGMSA-N |
SMILES isomérique |
CC1=CC(=O)C2=C(C1=O)C=C(C=C2)CC/C=C(\C)/CC[C@H]([C@](C)(CCC=C(C)C)O)OC(=O)C |
SMILES canonique |
CC1=CC(=O)C2=C(C1=O)C=C(C=C2)CCC=C(C)CCC(C(C)(CCC=C(C)C)O)OC(=O)C |
Synonymes |
chabrolonaphthoquinone B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















